2-(3,4-Dihydroxyphenyl)chroman-4-one

Antioxidant Free Radical Scavenging Structure–Activity Relationship

2-(3,4-Dihydroxyphenyl)chroman-4-one (CAS 6563-37-7) is a synthetic flavanone characterized by a chroman-4-one core bearing a 3′,4′-dihydroxylated B‑ring. With a molecular formula of C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol, the compound is commercially available at ≥98% purity.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 6563-37-7
Cat. No. B11860441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydroxyphenyl)chroman-4-one
CAS6563-37-7
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C15H12O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-7,15-16,18H,8H2
InChIKeyLHARPARLCDEZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dihydroxyphenyl)chroman-4-one (CAS 6563-37-7) — A Well-Defined Flavanone Scaffold for Reproducible Procurement


2-(3,4-Dihydroxyphenyl)chroman-4-one (CAS 6563-37-7) is a synthetic flavanone characterized by a chroman-4-one core bearing a 3′,4′-dihydroxylated B‑ring. With a molecular formula of C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol, the compound is commercially available at ≥98% purity . Its structure is distinguished by the absence of additional A‑ring hydroxylation, making it a cleaner scaffold than multi‑hydroxylated flavanones for structure–activity relationship (SAR) studies [1].

Why 2-(3,4-Dihydroxyphenyl)chroman-4-one Cannot Be Interchanged with Other Flavanones or Flavones for Sensitive Research Programs


Flavanones, flavones, and flavanonols that share the 3′,4′-dihydroxy motif on the B‑ring differ profoundly in their oxidation state, A‑ring substitution, and stereochemistry. These structural variations translate into quantitative differences in radical‑scavenging potency, enzyme inhibition profiles, and physicochemical stability. For instance, the 2,3‑saturated chroman-4-one core of the target compound yields a DPPH IC₅₀ approximately two‑fold weaker than that of the polyhydroxylated flavanonol taxifolin [1], while the absence of A‑ring hydroxyls reduces oxidative degradation susceptibility compared to eriodictyol and luteolin [2]. Simple interchange without accounting for these quantified differences risks irreproducible results in antioxidant, anti‑inflammatory, or enzyme‑inhibition assays.

Quantitative Differentiation Evidence for 2-(3,4-Dihydroxyphenyl)chroman-4-one vs. Closest Analogs


DPPH Radical‑Scavenging Activity: Target Compound vs. Taxifolin (Flavanonol Comparator)

2-(3,4-Dihydroxyphenyl)chroman-4-one demonstrates a DPPH radical‑scavenging IC₅₀ of 18.7 µM. The structurally related flavanonol taxifolin (dihydroquercetin), which carries additional 5,7‑dihydroxy and 3‑hydroxy groups on the A/C‑rings, exhibits a DPPH IC₅₀ of 9.3±1.0 µM under comparable assay conditions [1]. The ~2.0‑fold higher IC₅₀ of the target compound is consistent with the established SAR that A‑ring catechol/galloyl moieties contribute additively to radical‑scavenging capacity.

Antioxidant Free Radical Scavenging Structure–Activity Relationship

Anti‑Inflammatory Potency (NF‑κB/TNF‑α Pathway): Target Compound vs. Eriodictyol

The target compound suppresses NF‑κB signaling in macrophages, reducing TNF‑α production by 62% and IL‑6 production by 58%. In contrast, eriodictyol (5,7,3′,4′‑tetrahydroxyflavanone) at identical concentrations typically reduces TNF‑α by only ~30‑40% in LPS‑stimulated RAW264.7 cells [1]. The absence of competing A‑ring hydroxyls in 2-(3,4-dihydroxyphenyl)chroman-4-one may enhance its selectivity for the NF‑κB pathway relative to the broader poly‑pharmacology of eriodictyol.

Anti-inflammatory NF-κB Signaling Cytokine Suppression

Physicochemical Stability: Target Compound vs. Multi‑Hydroxylated Flavanones (Eriodictyol, Taxifolin)

2-(3,4-Dihydroxyphenyl)chroman-4-one contains only two phenolic hydroxyls (3′,4′‑OH) and lacks the oxidatively labile 5,7‑dihydroxy A‑ring pattern found in eriodictyol, taxifolin, and luteolin. This reduced hydroxyl count is predicted to confer higher stability against autoxidation and longer shelf‑life under ambient storage. Commercial suppliers list stability of ≥4 years at −20 °C for the target compound, while multi‑hydroxylated analogs such as luteolin require stringent storage conditions to prevent degradation [1].

Chemical Stability Oxidative Susceptibility Procurement Lifecycle

Synthetic Tractability and Scalability: Biocatalytic Route via Aspergillus niger

A published biocatalytic method employing Aspergillus niger achieves regioselective cyclization of chalcone precursors to produce 2-(3,4-dihydroxyphenyl)chroman-4-one . This route offers higher selectivity than traditional acid‑catalyzed methods, which often yield mixtures of flavanone and flavone products. In contrast, 3′,4′‑dihydroxyflavone (the unsaturated flavone analog) requires separate synthetic steps and cannot be accessed via the same chalcone cyclization pathway with comparable selectivity. The biocatalytic process thus reduces by‑product purification burden, a critical factor for procurement of high‑purity (>98%) material.

Synthetic Chemistry Biocatalysis Scalable Production

Optimal Research Applications Where 2-(3,4-Dihydroxyphenyl)chroman-4-one Provides Differentiated Value


Structure–Activity Relationship (SAR) Studies on Flavonoid Antioxidants

The compound's intermediate DPPH IC₅₀ (18.7 µM) and clean B‑ring‑only hydroxylation pattern make it an ideal reference compound for dissecting the contribution of A‑ring vs. B‑ring hydroxyls to radical‑scavenging activity. When used alongside taxifolin (IC₅₀ 9.3 µM), eriodictyol (IC₅₀ ~95.7 µM), and pinocembrin (IC₅₀ 5816 µM), researchers can construct quantitative SAR models with graded antioxidant potency [1].

NF‑κB‑Driven Inflammation Models Requiring Potent Cytokine Suppression

With 62% TNF‑α and 58% IL‑6 suppression in macrophages, the compound outperforms eriodictyol (~30‑40% TNF‑α reduction) in cytokine‑focused assays. This makes it a superior tool for screening NF‑κB pathway inhibitors and for validating anti‑inflammatory targets where robust cytokine suppression is essential .

Long‑Term Stability‑Sensitive Biobank or Screening Library Storage

The compound's reduced hydroxyl count predicts greater oxidative stability and longer shelf‑life compared to polyhydroxylated flavanones. Procurement for high‑value compound libraries or biobanks where re‑qualification costs are significant favors this scaffold over eriodictyol or luteolin, which require more frequent purity verification [2].

Biocatalytic Process Development and Green Chemistry Scale‑Up

The established A. niger‑catalyzed synthesis provides a foundation for process intensification, enabling greener, more selective production compared to chemical synthesis. Industrial users developing biocatalytic flavonoid production platforms can leverage this published route for process optimization and tech transfer .

Quote Request

Request a Quote for 2-(3,4-Dihydroxyphenyl)chroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.